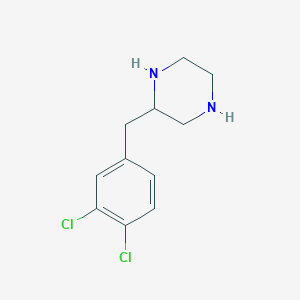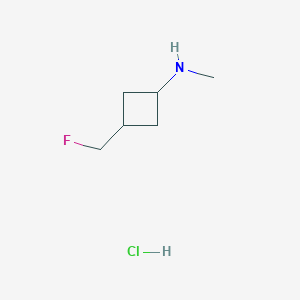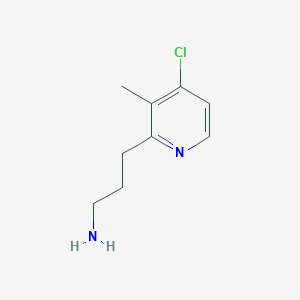
4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chloro-1,2,4-oxadiazole moiety and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a chlorinated oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the oxadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium perm
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
3-chloro-5-(2-methoxypyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-13-6-4-5(2-3-10-6)7-11-8(9)12-14-7/h2-4H,1H3 |
Clave InChI |
HFPOZBFJRAPZGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C2=NC(=NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)




![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)



![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
